molecular formula C19H24N4O3 B134079 Pentamidine Amidoxime CAS No. 130349-07-4

Pentamidine Amidoxime

Cat. No. B134079
CAS RN: 130349-07-4
M. Wt: 356.4 g/mol
InChI Key: UREYBSXWRHBDHQ-UHFFFAOYSA-N
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Description

Pentamidine Amidoxime (PA) is a synthetic compound that has been studied for its potential applications in the fields of biochemistry and physiology. PA is a quaternary ammonium salt with an amidoxime functional group, and it has been used in a variety of research contexts, including as a reagent, a catalyst, and a reaction intermediate.

Scientific Research Applications

Prodrug Development

Pentamidine Amidoxime is a prodrug, meaning it is a medication or compound that, after administration, is metabolized into a pharmacologically active drug. The development of prodrugs of pentamidine aims to improve oral bioavailability and central nervous system penetration, which are limitations of the parent drug pentamidine (Kotthaus et al., 2011). For example, the diacetyldiamidoximeester of pentamidine, a less basic O‐acetylamidoxime prodrug, has greatly improved lipophilicity, potentially enhancing its effectiveness (Clement et al., 2006).

Antileishmanial Agents

This compound derivatives have been synthesized and evaluated as potential antileishmanial agents. Certain amidoxime derivatives exhibited significant in vitro activities against Leishmania donovani promastigotes and were evaluated for their cytotoxicity on human cells (Bouhlel et al., 2010). Similarly, another study synthesized monoamidoxime derivatives and found several with valuable activities against Leishmania donovani promastigotes, offering a potential new approach to antileishmanial therapy (Paloque et al., 2011).

DNA Binding and Anticancer Properties

Pentamidine and its analogues have been studied for their DNA binding properties and potential as chemotherapeutics. An electrochemical DNA-based biosensor was used to test pentamidine and its analogues, providing insights into their interactions with DNA and their potential efficacy as DNA-interacting compounds (Szpakowska et al., 2006). Additionally, pentamidine has been reported to inhibit the expression of hypoxia-inducible factor-1α in cancer cells, suggesting a potential role as a cancer therapeutic agent (Jung et al., 2011).

Enzymatic Activation and Biotransformation

The enzymatic activation and biotransformation of this compound prodrugs have been extensively studied. This includes understanding their metabolism and the involvement of various enzyme systems in their activation, which is crucial for their effectiveness as therapeutic agents (Clement & Lopian, 2003).

Mechanism of Action

Target of Action

Pentamidine Amidoxime, also known as N-Hydroxypentamidine, is primarily used as an antifungal and antiprotozoal agent . It is effective in treating diseases such as trypanosomiasis, leishmaniasis, and some fungal infections . The primary targets of this compound are the DNA, RNA, phospholipids, and proteins within the cells of these pathogens .

Mode of Action

It is thought that the drug interferes with nuclear metabolism, resulting in the inhibition of the synthesis of dna, rna, phospholipids, and proteins . This disruption of critical cellular functions leads to the death of the pathogen, thereby treating the infection.

Biochemical Pathways

This compound affects several biochemical pathways. One of the key pathways involved is the oxidation of amidoximes and oximes . This process is facilitated by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways . Additionally, the compound is known to interfere with the polyamine biosynthesis pathway, which is essential for parasite replication and infection establishment .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It is metabolized by cytochrome P450 enzymes . The compound is excreted by the kidneys unchanged and is eliminated faster than all other antileishmanial drugs . The pharmacokinetics of this compound are characterized by a long terminal half-life and extensive accumulation during treatment .

Result of Action

The result of this compound’s action is the effective treatment of certain infections. By inhibiting the synthesis of DNA, RNA, phospholipids, and proteins, the compound disrupts the normal functioning of the pathogen, leading to its death . This results in the clearance of the infection and recovery of the patient.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could potentially affect the metabolism and efficacy of this compound . Furthermore, factors such as the patient’s renal function can impact the excretion and elimination of the drug . Therefore, these factors should be considered when administering this compound.

Biochemical Analysis

Biochemical Properties

Pentamidine Amidoxime interacts with various biomolecules, playing a key role in biochemical reactions. It is involved in the oxidation of amidoximes and oximes, which can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP) . The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .

Cellular Effects

This compound has been shown to have inhibitory properties on cytochrome P450 (CYP450) enzymes This suggests that this compound could potentially influence cell function by interacting with these enzymes

Molecular Mechanism

The molecular mechanism of this compound involves its ability to release nitric oxide (NO) when oxidized in vivo . This process can be catalyzed by various hemoproteins like cytochrome P450 (CYP450) or horseradish peroxidase (HRP)

Dosage Effects in Animal Models

Amidines, which include this compound, have shown excellent effects in both in vitro assays and animal models .

Metabolic Pathways

This compound is metabolized by rat liver microsomes. C- and N-hydroxylated metabolites could be identified, whereas the chain hydroxylation pathway seems to have a much greater enzyme-substrate affinity . C-Hydroxylation is described to be mediated by human CYP1A1 and CYP2D6 isoenzymes .

Subcellular Localization

Tools such as LOCALIZER and DeepLoc 2.0 can be used to predict the subcellular localization of proteins, which could potentially be applied to this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis of Pentamidine Amidoxime can be achieved through a multi-step reaction pathway involving the conversion of starting materials into intermediates, which are subsequently converted into the final compound. The pathway involves the use of organic solvents and reagents under controlled conditions to ensure high yields and purity of the final product.", "Starting Materials": [ "Pentamidine diisethionate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve pentamidine diisethionate in water and add sodium hydroxide to adjust the pH to 10-11.", "Step 2: Add hydroxylamine hydrochloride to the solution and stir for 2-3 hours at room temperature.", "Step 3: Filter the resulting precipitate and wash with water to obtain pentamidine amidoxime.", "Step 4: Dissolve pentamidine amidoxime in methanol and add acetic acid to adjust the pH to 4-5.", "Step 5: Filter the resulting precipitate and wash with methanol to obtain pure pentamidine amidoxime." ] }

CAS RN

130349-07-4

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

4-[5-[4-[(E)-N'-hydroxycarbamimidoyl]phenoxy]pentoxy]benzenecarboximidamide

InChI

InChI=1S/C19H24N4O3/c20-18(21)14-4-8-16(9-5-14)25-12-2-1-3-13-26-17-10-6-15(7-11-17)19(22)23-24/h4-11,24H,1-3,12-13H2,(H3,20,21)(H2,22,23)

InChI Key

UREYBSXWRHBDHQ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)/C(=N\O)/N

SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=NO)N

synonyms

4-[[5-[4-(Aminoiminomethyl)phenoxy]pentyl]oxy]-N-hydroxybenzenecarboximidamide;  1-(4’-Hydroxyamidinophenoxy)-5-(4’-amidinophenoxy)pentane;  N-Hydroxy Pentamidine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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